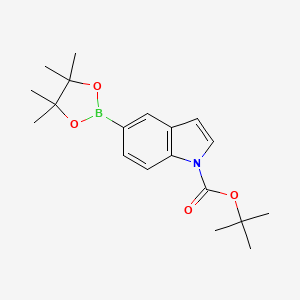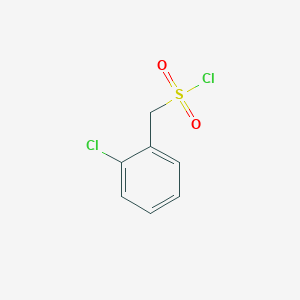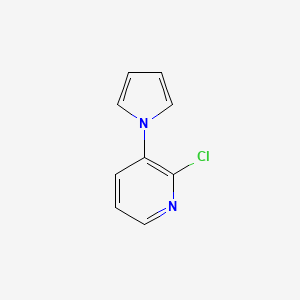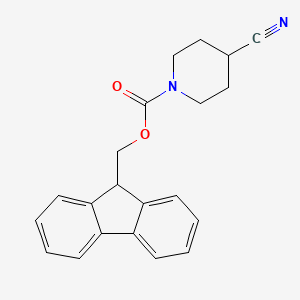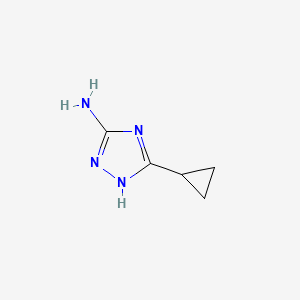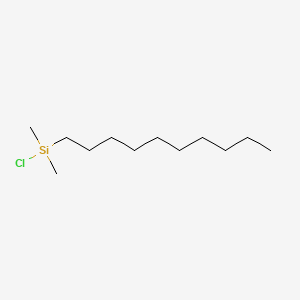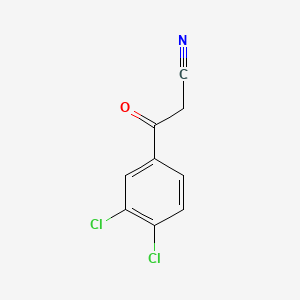
2-(4-Acetylphenoxy)-2-phenylacetic acid
Vue d'ensemble
Description
2-(4-Acetylphenoxy)-2-phenylacetic acid (APPA) is a phenolic compound with a wide range of applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. APPA has been found to be effective in treating pain, inflammation, and fever in various animal models. It is also used in the synthesis of various other compounds, such as prostaglandins and steroids.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
- Metabolic Pathways and Toxicity : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed metabolic pathways producing 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), highlighting interspecies differences in metabolism and minor differences in toxic effects across species (Carmo et al., 2005).
Environmental and Agricultural Research
- Impact on Plant Growth and Herbicides : The herbicidal activity of phenylacetic acids, including derivatives similar to 2-(4-Acetylphenoxy)-2-phenylacetic acid, was studied for weed control in sensitive crops. Differences in biological activity and adsorption of growth regulators to plant constituents were noted, providing insights into species resistance and effectiveness in weed control (Gowing & Leeper, 1960).
Pharmaceutical and Chemical Synthesis
- Pharmaceutical Intermediates and Antimicrobial Activity : Derivatives of phenylacetic acid, including structures similar to this compound, were synthesized and evaluated for antimicrobial activities, indicating potential use in pharmaceuticals (Bedair et al., 2006).
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in the formation of antibody-drug conjugates (adcs), which are designed to target specific antigens highly expressed in tumor cells .
Mode of Action
It is known to be part of the linker molecule in adcs, connecting the antibody to the cytotoxic drug . The linker needs to provide sufficient stability during systemic circulation but allow for the rapid and efficient release of the cytotoxic drug in an active form inside the tumor cells .
Biochemical Pathways
Once inside the cell, the ADC is fused with the endosome, where the cytotoxic drug is released .
Pharmacokinetics
As part of an adc, the compound would be expected to exhibit the pharmacokinetic properties of the antibody component of the adc, which typically includes a long circulation half-life and selective accumulation in the tumor tissue .
Result of Action
In the context of adcs, the release of the cytotoxic drug within the tumor cell would lead to cell death .
Action Environment
The action of 2-(4-Acetylphenoxy)-2-phenylacetic acid, as part of an ADC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the cytotoxic drug. The linker is designed to be stable in the bloodstream (pH 7.4) but to release the drug in the acidic environment of the endosome (pH 4-6) .
Analyse Biochimique
Biochemical Properties
2-(4-Acetylphenoxy)-2-phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid binding proteins (FABPs), particularly epidermal FABP (E-FABP). This interaction influences the regulation of immune cell functions and the expression of peroxisome proliferator-activating receptor (PPAR) γ . Additionally, this compound may act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can modulate the balance between effector T cells and regulatory T cells, thereby impacting immune responses . Furthermore, it affects the production of cytokines such as TNFα and IL-10, which are crucial for immune regulation. These cellular effects highlight the potential of this compound in modulating immune responses and treating immune-related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as FABPs, and influences their activity. This binding interaction can lead to the activation or inhibition of enzymes and changes in gene expression. For instance, the compound enhances the expression of PPARγ, a nuclear receptor involved in lipid metabolism and inflammation . Additionally, this compound may interact with other proteins and receptors, modulating their function and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions and retains its activity over extended periods . Its degradation products and their potential effects on cellular function need further investigation. Long-term studies in in vitro and in vivo models are necessary to elucidate the sustained effects of this compound on cellular processes and overall health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Determining the optimal dosage range is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as acetyl-CoA synthetase 2 (ACSS2), which converts it into acetyl-CoA . This conversion plays a critical role in cellular energy metabolism and the regulation of various metabolic processes. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its delivery and efficacy in clinical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Investigating the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-7-9-14(10-8-12)20-15(16(18)19)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHMYIRXJTQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377356 | |
| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885949-44-0 | |
| Record name | α-(4-Acetylphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)



![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)

